Product packaging for Hydroxythio Acetildenafil(Cat. No.:CAS No. 1159977-47-5)

Hydroxythio Acetildenafil

Cat. No.: B565162
CAS No.: 1159977-47-5
M. Wt: 498.646
InChI Key: GOXVEZHZFNNJSU-UHFFFAOYSA-N
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Description

Overview of the Phosphodiesterase Enzyme Family in Biochemical Research

The phosphodiesterase (PDE) enzyme family encompasses a group of enzymes that are crucial regulators of signal transduction pathways. wikipedia.org These enzymes function by hydrolyzing the phosphodiester bond in cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgsigmaaldrich.com This action terminates the signaling cascade initiated by these second messengers. sigmaaldrich.com The PDE family is extensive, with 11 distinct families identified (PDE1-PDE11), each with unique substrate specificities, kinetic properties, and tissue distribution. nih.gov Some PDEs are specific for cAMP (PDE4, PDE7, and PDE8), others for cGMP (PDE5, PDE6, and PDE9), and some can hydrolyze both (PDE1, PDE2, PDE3, PDE10, and PDE11). sigmaaldrich.comnih.gov This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling within cells, influencing a wide array of physiological processes. rjppd.org

Due to their integral role in cellular signaling, PDEs have become significant targets for pharmacological research. wikipedia.org The distinct characteristics of each PDE family, including their unique tissue distribution and structural properties, allow for the development of selective inhibitors. wikipedia.org These inhibitors can prolong or enhance the physiological effects mediated by cAMP or cGMP by preventing their degradation. wikipedia.orgresearchgate.net This principle has been successfully applied in various therapeutic areas, with inhibitors targeting different PDE families being investigated for conditions such as cardiovascular diseases, inflammatory disorders, and neurological conditions. nih.gov

The Significance of PDE5 Inhibition in Biological Systems

Phosphodiesterase type 5 (PDE5) is a key enzyme that specifically hydrolyzes cGMP. researchgate.net The inhibition of PDE5 leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and initiates a cascade of downstream signaling events. nih.gov This pathway plays a central role in regulating smooth muscle relaxation, platelet function, and cardiac activity. nih.gov

The physiological effects of PDE5 inhibition are most notably observed in the relaxation of smooth muscle cells lining blood vessels, leading to vasodilation. wikipedia.org This mechanism is fundamental to its application in treating erectile dysfunction, where it enhances the vasodilatory effects of nitric oxide (NO) and cGMP in the corpus cavernosum. wikipedia.orgwikipedia.org Beyond this, the expression of PDE5 in various tissues, including the lungs, platelets, and kidneys, has broadened the therapeutic interest in PDE5 inhibitors. mdpi.comnih.gov For instance, the vasodilatory effect in the pulmonary vasculature is utilized in the management of pulmonary arterial hypertension. mdpi.comnih.gov

Furthermore, research has uncovered that PDE5 inhibitors possess anti-inflammatory, antioxidant, and antiproliferative properties, suggesting their potential utility in a wider range of diseases. wikipedia.orgmdpi.com The ability of PDE5 inhibition to modulate cellular growth, division, and death has spurred investigations into its role in neurological disorders and certain types of cancer. mdpi.commdpi.com

Emergence and Diversity of Sildenafil (B151) and Acetildenafil (B605126) Analogues in Chemical Research

The successful development of sildenafil, the first orally active PDE5 inhibitor, spurred significant research into related chemical structures. nih.gov This led to the emergence of a diverse range of sildenafil analogues, compounds with chemical structures similar to the parent drug. nih.gov These analogues are often created through minor modifications to the sildenafil molecule. researchgate.net

One such analogue that has been identified is acetildenafil. nih.govtandfonline.com Acetildenafil is a synthetic compound that also acts as a PDE5 inhibitor. wikipedia.orgmedkoo.com It is structurally related to sildenafil, with a key difference being the substitution of the sulfonyl group in sildenafil with an acetyl group. tandfonline.comcore.ac.uk The discovery and study of acetildenafil and other sildenafil analogues have been driven by several factors, including the desire to understand the structure-activity relationships of PDE5 inhibitors and to explore compounds with potentially different pharmacological profiles. researchgate.netbenthamopenarchives.com The landscape of these analogues is vast and continues to expand, with numerous derivatives having been synthesized and identified in various contexts. researchgate.netresearchgate.net

Hydroxythio Acetildenafil: Context within Synthetic PDE5 Inhibitor Analogues

Structural Relationship to Parent Compounds and Known Analogues

This compound is a synthetic compound that is structurally related to both sildenafil and acetildenafil. Its core structure is derived from acetildenafil, which itself is an analogue of sildenafil. The key structural modifications that define this compound are the presence of a hydroxyl group and a thio substitution. The exact placement of these functional groups on the parent molecule distinguishes it from other known analogues.

Below is a table comparing the chemical properties of this compound with its parent compounds.

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural Features
SildenafilC22H30N6O4S474.58Sulfonyl group
AcetildenafilC25H34N6O3466.58Acetyl group instead of sulfonyl
This compound C25H34N6O3S 498.64 Hydroxyl and Thio substitutions on the Acetildenafil scaffold

This table is based on available chemical information. wikipedia.orgchrom-china.comcaymanchem.com

Rationale for Rigorous Academic Investigation of Analogous Structures

The rigorous academic investigation of analogous structures like this compound is driven by several key scientific objectives. Firstly, studying these analogues provides valuable insights into the structure-activity relationship (SAR) of PDE5 inhibitors. By systematically modifying the chemical structure of a known inhibitor and observing the effects on its inhibitory activity and selectivity, researchers can identify which functional groups are crucial for binding to the enzyme's active site. researchgate.netacs.org This knowledge is instrumental in the rational design of new, more potent, and selective inhibitors. nih.gov

Secondly, the exploration of novel analogues can lead to the discovery of compounds with improved pharmacokinetic or pharmacodynamic properties. mdpi.com Modifications to the parent structure can influence factors such as solubility, metabolic stability, and duration of action.

Finally, the characterization of new synthetic analogues is crucial for analytical and forensic purposes. The emergence of unapproved analogues in various products necessitates the development of robust analytical methods for their detection and identification to ensure public health and safety. nih.govwaters.comosti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34N6O3S B565162 Hydroxythio Acetildenafil CAS No. 1159977-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6O3S/c1-4-6-19-22-23(29(3)28-19)25(35)27-24(26-22)18-15-17(7-8-21(18)34-5-2)20(33)16-31-11-9-30(10-12-31)13-14-32/h7-8,15,32H,4-6,9-14,16H2,1-3H3,(H,26,27,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXVEZHZFNNJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CCO)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675962
Record name 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-47-5
Record name Hydroxythio acetildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-Ethoxy-3-(1-methyl-3-propyl-7-sulfanylidene-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYTHIO ACETILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDB0512633
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Precursors of Hydroxythio Acetildenafil

General Synthetic Strategies for Phosphodiesterase Type 5 Inhibitor Analogues

The synthesis of PDE5 inhibitor analogues is a significant area of medicinal chemistry, driven by the desire to discover new therapeutic agents and, illicitly, to create undeclared substances that circumvent regulations. wikipedia.orgrivm.nl The strategies for these syntheses are typically based on the core structures of approved drugs like Sildenafil (B151), Tadalafil (B1681874), and Vardenafil.

Most sildenafil and acetildenafil (B605126) analogues share a common pyrazolo[4,3-d]pyrimidin-7-one heterocyclic core. wikipedia.org The general synthetic approach involves several key stages:

Formation of the Pyrazole (B372694) Ring: The synthesis often begins with the construction of a substituted pyrazole ring.

Annulation of the Pyrimidine (B1678525) Ring: The pyrimidine ring is then fused to the pyrazole core to create the characteristic pyrazolo[4,3-d]pyrimidine skeleton.

Functionalization of the Phenyl Group: A substituted phenyl group is attached at the C5 position of the heterocyclic core. This phenyl group is crucial for activity and is itself subject to various modifications.

Side-Chain Introduction: A key element of diversity in these analogues is the side chain attached to the phenyl ring. For sildenafil, this is a sulfonylpiperazine moiety. fda.gov.tw For acetildenafil analogues, an acetylpiperazine group is characteristic. wikipedia.org

Modifications to create analogues can occur at multiple positions, such as altering the alkyl groups on the pyrazole and piperazine (B1678402) rings, or changing the substituents on the phenyl ring. acs.orgtubitak.gov.tr For instance, the synthesis of dimeric tadalafil analogues has been accomplished using HATU as an effective coupling reagent for diamide (B1670390) formation, highlighting the specific reagents needed for complex analogue synthesis. jst.go.jp The development of new indole-based PDE5 inhibitors also showcases how core scaffolds can be modified to produce novel compounds with high affinity. acs.org

Table 1: Core Structures of Major PDE5 Inhibitor Classes

Inhibitor Class Core Heterocyclic Structure Representative Drug
cGMP-based Pyrazolo[4,3-d]pyrimidine Sildenafil, Vardenafil
β-carboline-derived β-carboline Tadalafil
Quinoline-derived Quinoline Investigational

Targeted Synthesis Approaches for Hydroxythio Acetildenafil

A potential synthetic route would involve:

Synthesis of the Acetylphenyl-Pyrazolopyrimidinone Core: This intermediate would be similar to a precursor for Acetildenafil but prepared to link with a different piperazine derivative.

Attachment of the Hydroxyethylpiperazine Moiety: Instead of using N-ethylpiperazine as in the synthesis of Acetildenafil, N-(2-hydroxyethyl)piperazine would be reacted with the 2-ethoxy-5-(chloroacetyl)phenyl group attached to the core heterocycle. This substitution introduces the "hydroxy" part of the compound's name. The presence of a hydroxyl group in the similar compound "hydroxyacetildenafil" has been confirmed through detailed spectral analysis in other studies. nih.govtandfonline.com

Thionation of the Pyrimidinone Ring: The final step would be the conversion of the ketone group (C=O) at the 7-position of the pyrazolo[4,3-d]pyrimidin-7-one core into a thioketone (C=S). This transformation, known as thionation, can be achieved using sulfurating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). The existence of patents for "thio-sildenafil" suggests that this specific chemical modification on the core structure is a known process within this class of compounds. rivm.nl

This targeted approach allows for the specific placement of the thio and hydroxy functional groups that differentiate this compound from Acetildenafil and Sildenafil.

Investigation of Byproduct and Impurity Formation during Analogous Compound Synthesis

The synthesis of complex organic molecules rarely yields a single, pure product. Byproducts and impurities can arise from side reactions, impure starting materials, or incomplete reactions, a significant concern in the context of illicitly manufactured substances. rivm.nl

The clandestine synthesis of PDE5 inhibitor analogues for use in adulterated products is often not subject to rigorous quality control. rivm.nl This can lead to the presence of numerous impurities and related analogues in the final product. While this compound is not explicitly cited as a direct impurity from Acetildenafil synthesis in available literature, it is highly plausible that it, or its precursors, could be formed under poorly controlled conditions.

Contaminants in illicit drug products can include intermediates, byproducts of the synthetic route, and degradation products. For example, if the synthesis of Acetildenafil utilized a batch of N-ethylpiperazine contaminated with N-(2-hydroxyethyl)piperazine, a mixture of Acetildenafil and Hydroxyacetildenafil would be produced. If this mixture were then subjected to a thionation step (either intentionally or through a side reaction with sulfur-containing reagents), this compound could be formed alongside Thioacetildenafil. The detection of numerous sildenafil and acetildenafil analogues in dietary supplements underscores the prevalence of such related impurities. fda.gov.twresearchgate.netresearchgate.net

The formation of this compound as a byproduct is rooted in two primary chemical transformations that can occur during the synthesis of related analogues:

Side-Chain Transformation/Contamination: The piperazine side chain is a common site for variation. The synthesis of the acetylpiperazine moiety requires reacting a haloacetylphenyl precursor with a substituted piperazine. If the piperazine reagent pool is impure (e.g., containing both N-ethylpiperazine and N-(2-hydroxyethyl)piperazine), a mixture of final products is inevitable. Hydroxyacetildenafil has been identified as an analogue in supplements, indicating this pathway is feasible. tandfonline.com

Thionation Reaction: The conversion of the carbonyl group of the pyrimidinone ring to a thiocarbonyl is a key transformation. This can be an intended step to create a "thio" analogue, which may have different properties. A Korean patent for thio-sildenafil exists, demonstrating that this is a known modification. rivm.nl If this reaction is performed on an impure mixture containing Hydroxyacetildenafil, or if sulfur-based impurities are present under high-temperature reaction conditions, this compound could be formed as an unintended byproduct.

The combination of these pathways—impure precursors leading to hydroxylated analogues, followed by a thionation reaction—represents the most probable route for the formation of this compound as either a target molecule or a significant impurity.

Table 2: Structural Comparison of Sildenafil, Acetildenafil, and this compound

Compound Phenyl Ring Substituent at C5 Piperazine/Piperidine Moiety Heterocycle Core at C7
Sildenafil Sulfonyl N-Methylpiperazine C=O (Oxo)
Acetildenafil Acetyl N-Ethylpiperazine C=O (Oxo)
This compound Acetyl N-(2-hydroxyethyl)piperazine C=S (Thioxo)

Advanced Analytical Techniques for the Characterization and Detection of Hydroxythio Acetildenafil

Hyphenated Chromatographic Systems for Isolation and Identification

Hyphenated chromatographic techniques are indispensable for the analysis of complex matrices, such as those found in dietary supplements suspected of containing undeclared synthetic compounds. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing the sensitivity and specificity required for regulatory and quality control purposes.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methodologies

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for the screening and identification of sildenafil (B151) analogues like hydroxythio acetildenafil (B605126). nih.gov This method is widely adopted in analytical laboratories due to its robustness and ability to handle complex sample matrices. nih.gov

Research Findings: In typical HPLC-MS analysis of PDE-5 inhibitors, a reversed-phase C18 column is commonly employed for separation. sigmaaldrich.comnih.gov Gradient elution is often utilized to effectively separate multiple analogues in a single run. sigmaaldrich.comnih.gov The mobile phase generally consists of an aqueous component, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.comnih.gov

For detection, electrospray ionization (ESI) in the positive ion mode is standard for these types of compounds, as it readily forms protonated molecules [M+H]⁺. nih.govjfda-online.com A single quadrupole mass spectrometer can be used for initial screening, while tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID), which generates characteristic fragment ions aiding in the definitive identification of the analogue. nih.govnih.gov While specific studies on hydroxythio acetildenafil are not widely published, the analytical approach for sildenafil and its other analogues is directly applicable. fda.gov.tw

ParameterTypical Value/Condition
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 2mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Elution Gradient
Flow Rate 0.5 - 1.0 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Full Scan and/or Selected Ion Monitoring (SIM), MS/MS

Table 1: Typical HPLC-MS Parameters for the Analysis of Sildenafil Analogues

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS-MS) Applications

The use of Ultra-High Performance Liquid Chromatography (UHPLC) significantly reduces analysis time and improves chromatographic resolution compared to conventional HPLC. When coupled with High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, it provides highly accurate mass measurements. nih.govmdpi.com

Research Findings: UHPLC-HRMS-MS is a powerful tool for the non-targeted screening and identification of novel or unexpected sildenafil analogues. nih.gov The high mass accuracy allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for elucidating the structure of unknown compounds. mdpi.comresearchgate.net For this compound, with a molecular formula of C₂₅H₃₄N₆O₃S, HRMS would provide a measured mass very close to its calculated exact mass, offering a high degree of confidence in its identification. sigmaaldrich.com Studies on other PDE-5 inhibitors have demonstrated that this technique can detect and identify a wide range of analogues in various supplement matrices. nih.govresearchgate.net The combination of retention time, accurate mass, and MS/MS fragmentation patterns creates a robust identification system. researchgate.net

ParameterTypical Value/Condition
Column UHPLC C18 (e.g., < 2 µm particle size)
Mobile Phase Similar to HPLC, often with formic acid in water and acetonitrile
Elution Rapid Gradient
Mass Analyzer Time-of-Flight (TOF) or Orbitrap
Mass Accuracy < 5 ppm
Ionization Mode ESI, Positive
Acquisition Mode Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

Table 2: Common UHPLC-HRMS-MS Parameters for PDE-5 Inhibitor Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the identification of volatile and thermally stable compounds. oak.go.kr However, for many sildenafil analogues, including those with polar functional groups like the hydroxyl group in this compound, derivatization is often necessary to increase their volatility and improve chromatographic peak shape. oak.go.kr

Research Findings: Studies have shown that sildenafil and its analogues can be analyzed by GC-MS. unibuc.ro For analogues containing hydroxyl groups, a derivatization step, such as trimethylsilylation (TMS) using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is required to convert the polar -OH group into a less polar and more volatile -OTMS group. oak.go.kr This process significantly improves the sensitivity of the GC-MS analysis. oak.go.kr The electron ionization (EI) mass spectra of these compounds typically show characteristic fragmentation patterns that can be used for identification by comparing them to spectral libraries. oak.go.kr While less common than LC-MS for this class of compounds due to the need for derivatization, GC-MS can serve as a complementary or confirmatory technique. oak.go.kr

ParameterTypical Value/Condition
Derivatization Reagent BSTFA (for hydroxylated analogues)
Column Capillary column (e.g., 5% Phenyl Methyl Siloxane)
Carrier Gas Helium
Injection Mode Split/Splitless
Ionization Mode Electron Ionization (EI), 70 eV
Mass Analyzer Quadrupole

Table 3: General GC-MS Parameters for the Analysis of Derivatized Sildenafil Analogues

Capillary Electrophoresis (CE) for Compound Separation

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and low consumption of solvents and samples. chromatographyonline.com It is particularly useful for the analysis of charged molecules and has been applied to the quality control of pharmaceuticals and the detection of counterfeit medicines. chromatographyonline.comnih.gov

Research Findings: CE methods, such as micellar electrokinetic capillary chromatography (MEKC), have been developed for the separation of various drugs, including antibiotics and sildenafil. nih.govresearchgate.net The technique separates compounds based on their charge-to-size ratio in an electric field. acs.org While specific applications of CE for the direct analysis of this compound are not extensively documented, the methodology has been successfully used for sildenafil and other analogues, demonstrating its potential for screening purposes. chromatographyonline.com Its advantages include rapid analysis times and cost-effectiveness, making it a suitable option for high-throughput screening in resource-limited settings. acs.orgthenewhumanitarian.org

Advanced Spectroscopic Methods for Structural Elucidation

While chromatographic methods are excellent for separation and initial identification, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are unparalleled for the definitive structural elucidation of new or unknown compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules, including novel sildenafil analogues. tandfonline.comtandfonline.comcore.ac.uk It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.

Research Findings: The structural elucidation of new sildenafil analogues discovered in adulterated products heavily relies on a suite of NMR experiments. tandfonline.comcore.ac.uk One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to piece together the molecular structure. nih.govtandfonline.com

For this compound, ¹H NMR would reveal signals corresponding to the ethoxy group, the propyl chain, the aromatic protons, and the protons of the hydroxyethyl (B10761427) piperazinyl moiety. nih.gov The presence and position of the hydroxyl group would be confirmed by its characteristic chemical shift and through correlations in HMBC spectra. tandfonline.com Similarly, ¹³C NMR and DEPT experiments would identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons), including the thioketone (C=S) carbon, which would have a distinct chemical shift compared to the ketone (C=O) in sildenafil. core.ac.uk Extensive NMR data has been published for a wide range of sildenafil analogues, providing a valuable reference for the structural characterization of newly identified compounds like this compound. nih.govresearchgate.net

NMR ExperimentPurpose in Structural Elucidation of this compound
¹H NMR Identifies all proton environments, their integrations, and coupling patterns.
¹³C NMR Identifies all unique carbon environments.
DEPT Differentiates between CH, CH₂, and CH₃ carbons.
COSY Shows proton-proton couplings within the same spin system (e.g., within the propyl or ethyl groups).
HMQC/HSQC Correlates directly bonded proton and carbon atoms.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons, key for connecting different structural fragments.

Table 4: Application of NMR Techniques for the Structural Elucidation of this compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present within a molecule. The method relies on the principle that specific molecular bonds and functional groups absorb infrared radiation at characteristic frequencies, causing vibrational transitions. The resulting IR spectrum provides a molecular fingerprint, with absorption bands corresponding to specific structural features. For complex molecules like this compound, IR spectroscopy, particularly in the Attenuated Total Reflection (ATR) mode, allows for rapid and direct analysis of solid or liquid samples.

In the analysis of sildenafil analogues, IR spectroscopy has been instrumental. Studies on related compounds, such as thio-sildenafil analogues, have utilized IR spectroscopy to confirm structural modifications. jfda-online.com For instance, the key structural feature of this compound is the substitution of a carbonyl oxygen atom with a sulfur atom, forming a thioamide group within the pyrazolopyrimidinone (B8486647) core. This change would be expected to produce a significant shift in the IR spectrum compared to its oxygen-containing counterpart, acetildenafil. The typical C=O (carbonyl) stretching vibration in sildenafil analogues would be absent and replaced by bands characteristic of the C=S (thiocarbonyl) and N-C=S groups. While a specific, publicly available, fully-interpreted IR spectrum for this compound is not available, analysis of the closely related compound, hydroxythiohomosildenafil (B1673985), has been performed using IR spectroscopy over a range of 400-4000 cm⁻¹, confirming its structure alongside other analytical methods. jfda-online.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds, leveraging the absorption of UV or visible light by chromophores within the molecule. mdpi.com Chromophores are unsaturated functional groups or aromatic rings that absorb light at specific wavelengths. In this compound, the conjugated system of the pyrazolopyrimidinone core fused with the substituted phenyl ring constitutes the primary chromophore.

The UV spectrum provides information on the electronic structure of the molecule. Studies on thio-sildenafil analogues, including hydroxythiohomosildenafil, have shown that their UV spectra differ from that of sildenafil but are similar to each other. jfda-online.com The analysis is typically performed by scanning across a range, such as 200-350 nm, to find the wavelength of maximum absorbance (λmax). jfda-online.com For sildenafil itself, validated spectrophotometric methods report a λmax at various wavelengths, including 228 nm and 295 nm, depending on the solvent and analytical conditions. mdpi.comsvedbergopen.com The replacement of the carbonyl oxygen with sulfur in this compound alters the electronic properties of the chromophore, which would likely result in a shift of the λmax compared to acetildenafil. This difference allows for differentiation and is a key parameter in developing quantitative analytical methods. jfda-online.com

Specialized Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of synthetic compounds. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. For this compound, which has a molecular formula of C₂₅H₃₄N₆O₃S and a molecular weight of 498.641 Da, high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. ncats.io

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented to produce product ions. wikipedia.org The resulting fragmentation pattern is highly specific to the molecule's structure and is used for definitive identification, especially in complex matrices. wikipedia.orgacs.org

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion, with an expected m/z of approximately 499.6. This ion is then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation typically occurs at the weakest bonds and results in stable neutral losses or charged fragments. libretexts.orgnih.gov In sildenafil and its analogues, characteristic fragmentation involves the cleavage of the piperazine (B1678402) ring and the bonds connecting it to the phenylacetyl group. For thio-sildenafil analogues, common fragment ions corresponding to the core pyrazolopyrimidinone structure are observed. jfda-online.com For example, in the analysis of hydroxythiohomosildenafil, a molecular ion [M+H]⁺ at m/z 521.4 was identified. jfda-online.com The specific fragmentation pattern of this compound would provide unequivocal structural confirmation.

Table 1: Predicted Mass Spectrometric Data for this compound

Parameter Value Source
Molecular Formula C₂₅H₃₄N₆O₃S ncats.io
Molecular Weight 498.641 Da ncats.io

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray ionization (ESI) is the most common ionization technique coupled with liquid chromatography-mass spectrometry (LC-MS) for the analysis of pharmaceutical compounds like this compound. nih.govmdpi.com ESI is a soft ionization method that generates intact molecular ions, typically protonated molecules [M+H]⁺, with minimal in-source fragmentation. nih.gov The analysis of thio-sildenafil analogues is effectively performed using ESI in the positive ion mode (ES+), which is well-suited for molecules containing basic nitrogen atoms, such as those in the piperazine ring of this compound. jfda-online.com The optimization of ESI parameters, such as capillary voltage and desolvation temperature, is crucial for achieving maximum sensitivity and stable ion generation. jfda-online.commdpi.com Another technique, probe electrospray ionization (PESI), allows for the rapid, direct analysis of samples with minimal preparation, further speeding up the identification process. shimadzu.com

Electrochemical Methods for Analytical Determination

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to chromatographic and spectroscopic techniques for the determination of electroactive compounds. nih.gov These methods, such as voltammetry, measure the current response of a substance to an applied potential, providing information on its concentration and redox behavior. nih.gov

The structure of this compound contains several electroactive moieties, including the thioamide group and the aromatic rings, which are susceptible to oxidation or reduction at an electrode surface. The electrochemical behavior of related hydroxy(thio)pyrone and hydroxy(thio)pyridinone compounds has been studied, indicating that the thio-analogue ligands are electrochemically active. nih.gov A validated analytical method for this compound could be developed using techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV). These methods would likely involve monitoring the oxidation peaks of the molecule at a modified electrode, where the peak current would be proportional to the concentration of this compound in the sample. nih.gov

Validation and Performance Evaluation of Analytical Methodologies (e.g., LOD, LOQ, Accuracy, Precision, Selectivity)

The validation of any analytical method is essential to ensure its reliability, reproducibility, and fitness for purpose. svedbergopen.com Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). ugd.edu.mk Key performance parameters are evaluated, including selectivity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). svedbergopen.cominnovareacademics.in

Selectivity: The method's ability to accurately measure the analyte in the presence of other components, such as excipients or related analogues. svedbergopen.com

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies on spiked samples. Recoveries for sildenafil analogue methods are typically expected to be within 98-102%. innovareacademics.inresearchgate.net

Precision: The degree of agreement among individual test results. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD), which should typically be less than 2%. innovareacademics.inresearchgate.net

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a specified range. A correlation coefficient (R²) greater than 0.999 is generally required. innovareacademics.inresearchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified. mdpi.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. mdpi.com

Validated HPLC-UV and LC-MS/MS methods for sildenafil and its analogues have demonstrated high sensitivity, with LOD and LOQ values often in the low nanogram per milliliter (ng/mL) range. ugd.edu.mkinnovareacademics.inresearchgate.net

Table 2: Typical Validation Parameters for Analytical Methods of Sildenafil Analogues

Parameter Typical Value/Range Source(s)
Linearity (R²) > 0.999 innovareacademics.inresearchgate.net
Accuracy (% Recovery) 98 - 102% innovareacademics.inresearchgate.net
Precision (%RSD) < 2% innovareacademics.inresearchgate.net
LOD (LC-MS) 0.16 - 3.82 ng/mL mdpi.cominnovareacademics.in

| LOQ (LC-MS) | 0.53 - 11.57 ng/mL | mdpi.cominnovareacademics.in |

These parameters serve as a benchmark for the development and validation of robust analytical methodologies for the accurate and reliable determination of this compound.

In Vitro Pharmacological Characterization of Hydroxythio Acetildenafil

Evaluation of Enzyme Inhibition Kinetics

Determination of Phosphodiesterase Type 5 (PDE5) Inhibitory Activity (IC50, Ki)

There is no publicly available data detailing the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of Hydroxythio acetildenafil (B605126) against the phosphodiesterase type 5 (PDE5) enzyme. These values are critical for quantifying the potency of a compound as a PDE5 inhibitor. For context, established PDE5 inhibitors like sildenafil (B151) and tadalafil (B1681874) have well-documented IC50 values in the low nanomolar range. nih.govnih.gov

Assessment of Selectivity Against Other Phosphodiesterase Isoforms (e.g., PDE1, PDE3, PDE4, PDE6)

Information regarding the selectivity profile of Hydroxythio acetildenafil against other phosphodiesterase isoforms (PDE1, PDE3, PDE4, PDE6) is not available in the reviewed literature. The selectivity of a PDE5 inhibitor is a crucial aspect of its pharmacological profile, as cross-reactivity with other PDE isoforms can lead to various side effects. researchgate.neteuropeanreview.org For instance, inhibition of PDE6 is associated with visual disturbances, while inhibition of PDE11 has been linked to myalgia. researchgate.net The selectivity of related compounds varies; for example, some novel inhibitors show high selectivity for PDE5 over other isoforms. nih.gov

Investigation of Receptor Binding Profiles and Ligand-Protein Interactions

Molecular Docking Simulations with Target Enzymes

No molecular docking studies specifically investigating the interaction of this compound with the active site of PDE5 have been published. Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.netresearchgate.net Such studies provide insights into the specific amino acid residues that are crucial for the binding and inhibitory activity of a compound. While docking studies have been extensively performed for other PDE5 inhibitors, this information is absent for this compound. researchgate.netnih.gov

Pharmacophore Modeling for Ligand-Target Recognition

There are no available pharmacophore models developed specifically from the structure of this compound in complex with PDE5. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.commdpi.com These models are valuable tools in the design and discovery of new, potent, and selective inhibitors. mdpi.compromega.es

Cellular and Subcellular Assays for Biological Activity

No data from cellular or subcellular assays designed to measure the biological activity of this compound have been reported in the public domain. Such assays are essential to confirm that the enzymatic inhibition observed in vitro translates to a biological effect in a cellular context, such as an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels. nih.gov These assays can utilize various techniques, including fluorescence or luminescence-based reporter systems, to quantify the downstream effects of PDE inhibition. nih.gov

Structure Activity Relationship Sar Studies of Hydroxythio Acetildenafil and Analogues

Comparative Structural Analysis of Hydroxythio Acetildenafil (B605126) with Sildenafil (B151) and Acetildenafil Scaffolds

Hydroxythio acetildenafil is a structural analogue of sildenafil and acetildenafil, sharing the core pyrazolo[4,3-d]pyrimidin-7-one ring system. However, key modifications distinguish it and influence its interaction with the PDE5 active site.

Sildenafil, the prototypical PDE5 inhibitor, features a pyrazolo[4,3-d]pyrimidin-7-one core, a 5'-phenyl ring substituted with an ethoxy group, and a methylpiperazine moiety attached via a sulfonyl group. This specific arrangement allows for potent and selective inhibition of PDE5. wikipedia.org Acetildenafil, an analogue of sildenafil, retains the core structure but introduces an acetyl group in place of the sulfonyl group on the piperazine (B1678402) ring. rivm.nl This seemingly minor change can alter the compound's binding affinity and metabolic stability.

This compound introduces two significant alterations to the acetildenafil scaffold: the replacement of the carbonyl oxygen on the pyrimidinone ring with a sulfur atom (a thio group) and the presence of a hydroxyethyl (B10761427) group on the piperazine ring. jfda-online.com The core structures of these three compounds are identical in their active moiety, which is crucial for their primary pharmacological action. researchgate.net

Table 1: Structural Comparison of Sildenafil, Acetildenafil, and this compound

FeatureSildenafilAcetildenafilThis compound
Core Structure Pyrazolo[4,3-d]pyrimidin-7-onePyrazolo[4,3-d]pyrimidin-7-onePyrazolo[4,3-d]pyrimidin-7-thione
Piperazine Moiety MethylpiperazineAcetylpiperazineHydroxyethylpiperazine
Linker to Piperazine SulfonylAcetylAcetyl

The introduction of these modifications in this compound is expected to alter its electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby influencing its interaction with key amino acid residues in the PDE5 active site.

Elucidation of the Impact of Thio Group Substitution on PDE5 Inhibitory Activity

The substitution of a carbonyl oxygen with a sulfur atom, creating a thione, is a significant bioisosteric replacement that can profoundly impact a molecule's pharmacological profile. In the context of PDE5 inhibitors, this modification alters the electronic distribution and steric properties of the heterocyclic core.

The replacement of the carbonyl group with a thio group, as seen in thiosildenafil (B29118) analogues, has been a subject of investigation. jfda-online.com The sulfur atom is larger and less electronegative than oxygen, which can affect the geometry of the ring system and its interactions with the binding pocket. The thione group's altered hydrogen bonding capacity and dipole moment can influence binding affinity for the PDE5 enzyme. rsc.org

Research on related compounds, such as H2S-donating sildenafil derivatives, suggests that the incorporation of sulfur-containing moieties can modulate biological activity, potentially offering additional therapeutic benefits through pathways beyond simple PDE5 inhibition. medscape.com While direct comparative studies on the PDE5 inhibitory potency of this compound versus its oxygen-containing counterpart are not extensively detailed in publicly available literature, the principle of thio-substitution is a known strategy in medicinal chemistry to fine-tune activity and selectivity. researchgate.net The interaction of the thione with the metal ion in the active site of metalloenzymes, although PDE5 is not one, is a well-documented phenomenon that highlights the significant electronic changes brought about by this substitution. rsc.org

Role of the Hydroxyethyl Piperazinyl Moiety in Modulating Biological Interactions

In this compound, the N-acetyl group is further modified with a hydroxyethyl group on the piperazine ring. jfda-online.com This hydroxyl group introduces a polar functional group capable of forming hydrogen bonds. This can lead to new or enhanced interactions with amino acid residues in the hydrophilic regions of the PDE5 active site or with the surrounding solvent.

The presence of the hydroxyethyl group can impact:

Solubility: The hydroxyl group can increase the hydrophilicity of the molecule, potentially affecting its solubility and absorption characteristics.

Binding Affinity: The ability to form additional hydrogen bonds within the active site could enhance the binding affinity and, consequently, the inhibitory potency of the compound.

Metabolic Stability: The hydroxyl group provides a potential site for phase II metabolism (e.g., glucuronidation), which could influence the compound's metabolic fate and duration of action.

Studies on other PDE5 inhibitors have shown that modifications at this position are well-tolerated and can be used to optimize potency and selectivity. mdpi.com For instance, variations in the substituent on the piperazine ring can significantly alter the compound's interaction with the enzyme.

Computational Chemistry Approaches in SAR Development

Computational methods are invaluable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For PDE5 inhibitors, techniques like QSAR, conformational analysis, and molecular dynamics simulations provide a deeper understanding of the structural requirements for potent inhibition.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijddr.in For PDE5 inhibitors, 2D and 3D-QSAR models have been developed to predict the inhibitory potency (IC50) of new analogues based on their physicochemical properties and structural features. mdpi.comresearchgate.net

These models can identify key molecular descriptors that are positively or negatively correlated with PDE5 inhibition. For a compound like this compound, a QSAR model could quantify the impact of descriptors related to:

Thio-substitution: Electronic parameters (e.g., partial charges) and steric descriptors.

Hydroxyethyl group: Descriptors for hydrogen bond donor capacity and polarity.

Successful QSAR models for various classes of PDE5 inhibitors have been reported, providing guidelines for designing novel compounds with enhanced activity. nih.govtandfonline.com

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its target protein over time. nih.govmdpi.com These methods are used to:

Predict Binding Modes: Determine the most stable orientation (conformation) of this compound within the PDE5 active site. europeanreview.org

Analyze Dynamic Interactions: Simulate the movement of the ligand and protein to understand the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. rsc.orgeuropeanreview.org

Calculate Binding Free Energies: Estimate the strength of the interaction between the inhibitor and the enzyme, which can be correlated with experimental inhibitory activity.

Metabolic Fate and Biotransformation Pathways of Hydroxythio Acetildenafil

In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes

The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. nih.gov In vitro models, such as liver microsomes and hepatocytes, are instrumental in the early assessment of a compound's metabolic profile. srce.hr These systems contain a rich complement of drug-metabolizing enzymes and are widely used to predict hepatic clearance in vivo. srce.hr

Liver microsomes, which are vesicles of the endoplasmic reticulum, are particularly rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism. Hepatocytes, on the other hand, provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes. srce.hr

In a typical in vitro metabolic stability assay, Hydroxythio Acetildenafil (B605126) would be incubated with liver microsomes or hepatocytes from various species, including humans, in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time is monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine key pharmacokinetic parameters.

Key Parameters Determined from In Vitro Metabolic Stability Studies:

ParameterDescriptionSignificance
Half-life (t½) The time it takes for the concentration of the parent compound to decrease by half.A shorter half-life suggests more rapid metabolism.
Intrinsic Clearance (CLint) A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow.Higher intrinsic clearance indicates more efficient metabolism.

While specific data on the metabolic stability of Hydroxythio Acetildenafil is not extensively published in peer-reviewed literature, the general procedures for its assessment are well-established. For instance, studies on other compounds detail incubation with human liver microsomes at 37°C with a specific protein concentration and an NADPH-regenerating system. Samples are taken at various time points, and the reaction is quenched with a solvent like acetonitrile (B52724) to precipitate proteins before analysis.

Identification and Characterization of Putative Metabolites

Following incubation in in vitro systems, the identification and structural elucidation of metabolites are carried out using advanced analytical techniques, primarily high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. This allows for the detection and characterization of biotransformation products.

For this compound, the identification of metabolites would focus on detecting mass shifts corresponding to specific metabolic reactions. Given its chemical structure, several metabolic transformations can be anticipated. The presence of ethoxy, acetyl, and N-hydroxyethyl groups, as well as the thio-pyrazolo[4,3-d]pyrimidine core, provides multiple sites for enzymatic attack.

Proposed Metabolic Pathways and Enzymatic Transformations

The biotransformation of this compound likely proceeds through a series of Phase I and Phase II metabolic reactions, similar to other sildenafil (B151) analogs.

Phase I Metabolic Reactions (e.g., Hydroxylation, N-Dealkylation, Deacetylation, Sulfoxidation)

Phase I reactions introduce or expose functional groups on the parent molecule, generally making it more polar. longdom.org For this compound, the following Phase I reactions are plausible:

Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic pathway. This could occur on the propyl group or other aliphatic parts of the molecule.

N-Dealkylation: The removal of the ethyl group from the piperazine (B1678402) ring (N-de-ethylation) is a likely metabolic step, leading to a secondary amine.

Deacetylation: The cleavage of the acetyl group linking the phenyl and piperazine moieties would result in two separate fragments.

Sulfoxidation: The thio group in the pyrazolopyrimidine ring is a potential site for oxidation, leading to the corresponding sulfoxide (B87167) and subsequently sulfone derivatives.

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. longdom.org

Glucuronidation: The hydroxyl group on the N-hydroxyethyl side chain, or any hydroxyl groups introduced during Phase I metabolism, can be conjugated with glucuronic acid.

Sulfation: Similarly, hydroxyl groups can undergo sulfation, where a sulfonate group is added.

Role of Specific Enzyme Systems in Biotransformation (e.g., Cytochrome P450 Isoforms, Flavonoid Monooxygenases)

The cytochrome P450 (CYP) superfamily of enzymes is the most significant enzyme system involved in the Phase I metabolism of a vast number of drugs. nih.govmdpi.com Specific isoforms, such as CYP3A4 and CYP2D6, are particularly important in drug metabolism. longdom.org The metabolism of sildenafil, the parent compound, is primarily mediated by CYP3A4 and to a lesser extent by CYP2C9. It is highly probable that these same isoforms are involved in the biotransformation of this compound.

Flavin-containing monooxygenases (FMOs) are another class of enzymes that can catalyze the oxidation of nitrogen- and sulfur-containing compounds. Therefore, FMOs might play a role in the sulfoxidation of the thio group in this compound.

Comparative Metabolic Studies with Parent Compounds and Related Analogues

Comparative metabolic studies with sildenafil and other analogs like acetildenafil and hydroxythiohomosildenafil (B1673985) are essential to understand the influence of structural modifications on the metabolic profile. axios-research.comaoac.org

The core structure of this compound is a pyrazolopyrimidinone (B8486647), which is known to inhibit phosphodiesterase-5 (PDE-5). The key structural differences from sildenafil include the replacement of a methyl group with a hydroxyl group on the piperazine ring and the substitution of an oxygen atom with a sulfur atom (a thio group) on the pyrazolopyrimidine core. These modifications can significantly alter the binding affinity to metabolic enzymes and, consequently, the metabolic pathways.

For instance, the presence of the thio group in this compound introduces a potential site for sulfoxidation, a pathway not present for sildenafil. The hydroxyl group on the piperazine side chain provides a ready site for Phase II conjugation reactions like glucuronidation.

Research Gaps and Future Directions in Hydroxythio Acetildenafil Academic Inquiry

Development of Next-Generation Analytical Methodologies for Enhanced Detection and Quantification

A primary challenge associated with unapproved drug analogues like hydroxythio acetildenafil (B605126) is their detection in complex matrices such as herbal supplements. While numerous analytical techniques have been developed for screening phosphodiesterase type 5 (PDE-5) inhibitors, specific and validated methods for hydroxythio acetildenafil are not widely established. nih.gov

Research Gaps:

There is a lack of certified reference materials for this compound, which is essential for the validation and standardization of quantitative analytical methods.

Most current screening methods are designed for a broad range of sildenafil (B151) analogues and may not be optimized for the specific physicochemical properties of thio-sildenafil derivatives. mdpi.com

The potential for matrix interference in diverse supplement formulations can lead to inaccuracies in detection and quantification, and specific data for this compound is scarce.

Future Directions:

Development of Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Methods: This technique is a cornerstone for the detection of adulterants in dietary supplements. hkmj.org Future research should focus on developing and validating a specific HPLC-MS/MS method for this compound. This would involve optimizing chromatographic separation and mass spectrometric parameters to ensure high sensitivity and selectivity.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation: Techniques like Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are crucial for identifying unknown analogues. researchgate.net Applying HRMS would not only confirm the presence of this compound but also help in the discovery of new, related analogues by providing accurate mass measurements and fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, particularly of novel analogues, NMR spectroscopy is indispensable. nih.gov A complete NMR characterization of this compound is a critical step for creating a comprehensive analytical profile.

Table 1: Potential Analytical Methodologies for this compound

Technique Application Key Advantages Research Need
HPLC-MS/MSQuantification and routine screeningHigh sensitivity and selectivity, suitable for complex matrices. mdpi.comMethod development and validation specific to this compound.
UPLC-Q-TOF-MSIdentification of unknown analoguesHigh mass accuracy, enables structural elucidation. researchgate.netApplication to real-world samples to identify novel thio-analogues.
NMR SpectroscopyDefinitive structure confirmationProvides detailed structural information. nih.govComplete 1D and 2D NMR data acquisition and publication.
Infrared (IR) SpectroscopyFunctional group identificationConfirms the presence of specific chemical bonds (e.g., C=S). nih.govAcquisition and comparison of IR spectra with other sildenafil analogues.

Comprehensive In Vitro Pharmacological Profiling Against Diverse Biological Targets

The pharmacological effects of this compound are largely inferred from its structural similarity to sildenafil. However, the introduction of a sulfur atom and a hydroxyethyl (B10761427) group can alter its interaction with biological targets. There is a significant lack of direct experimental evidence defining its pharmacological profile.

Research Gaps:

No published studies have systematically evaluated the in vitro potency and selectivity of this compound against the PDE5 enzyme.

The inhibitory activity against other PDE isoforms (e.g., PDE6, PDE11) is unknown, which is crucial for predicting potential side effects. pharmaceutical-journal.com

The impact of this compound on other cellular pathways beyond cGMP signaling has not been investigated.

Future Directions:

Enzymatic Assays: Conduct in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) of this compound against PDE5. These studies should also include a panel of other PDE isoforms to establish a selectivity profile, which is a key determinant of a drug's side-effect profile. fda.gov

Cell-Based Assays: Utilize cell-based models, such as human corpus cavernosum smooth muscle cells, to measure the compound's ability to increase intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP).

Off-Target Screening: Perform broad pharmacological screening against a panel of receptors, ion channels, and enzymes to identify any potential off-target activities that could lead to unexpected physiological effects.

Advanced Mechanistic Investigations of PDE5 Inhibition at the Molecular Level

The mechanism of action for PDE5 inhibitors involves blocking the degradation of cGMP, leading to smooth muscle relaxation and vasodilation. wikipedia.org While this general mechanism is well-understood for approved drugs, the specific molecular interactions of this compound with the PDE5 active site have not been elucidated. researchgate.net

Research Gaps:

There is no experimental data, such as co-crystal structures, detailing the binding mode of this compound within the PDE5 catalytic domain.

The contribution of the thione group and the hydroxyethylpiperazinyl moiety to binding affinity and selectivity is purely speculative.

Understanding how these structural changes affect the conformational dynamics of the enzyme upon binding is a significant unknown. researchgate.net

Future Directions:

X-ray Crystallography: Obtaining a co-crystal structure of this compound bound to the PDE5 enzyme would provide definitive, high-resolution insight into its binding orientation and key molecular interactions.

Molecular Docking and Dynamics Simulations: Computational modeling can predict the binding pose of this compound in the PDE5 active site. mdpi.com Molecular dynamics simulations can further explore the stability of the ligand-protein complex and reveal how the thione substitution affects interactions with key amino acid residues. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of related analogues to systematically probe the role of the thione group and other structural modifications. This would clarify which parts of the molecule are critical for its pharmacological activity.

Exploration of Novel Metabolic Transformations and Their Enzymatic Catalysts

The metabolism of a compound determines its duration of action and the chemical nature of its byproducts. Sildenafil is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C9. fda.govnih.gov The metabolic fate of this compound, however, is completely uncharacterized.

Research Gaps:

The metabolic pathways of this compound have not been identified.

The specific enzymes responsible for its metabolism are unknown. The presence of a thione group may lead to different metabolic routes compared to the carbonyl group in sildenafil.

The pharmacological activity and potential toxicity of its metabolites are yet to be determined.

Future Directions:

In Vitro Metabolism Studies: Incubate this compound with human liver microsomes and specific recombinant CYP enzymes to identify the primary metabolic pathways and the key enzymatic catalysts. wikipedia.org

Identification of Metabolic Hotspots: Use computational tools to predict sites on the molecule that are most likely to undergo metabolic transformation.

Enzyme Kinetics: Once the primary metabolizing enzymes are identified, kinetic studies should be performed to understand the rate and efficiency of the metabolic processes. This involves determining parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax).

Application of Artificial Intelligence and Machine Learning in Analogous Compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used in drug discovery to predict the properties of novel compounds. researchgate.net These approaches can be invaluable for studying unapproved analogues like this compound, where experimental data is limited.

Research Gaps:

No known AI or ML models have been specifically trained or validated for predicting the pharmacological or toxicological properties of thio-sildenafil analogues.

The existing datasets used to train such models may not adequately represent the chemical space of these specific analogues.

Future Directions:

Development of Predictive Models: Utilize machine learning algorithms to build models that can predict the PDE5 inhibitory activity, selectivity, and potential toxicity of this compound and related analogues. oup.comnih.gov These models can be trained on existing data for other PDE5 inhibitors.

Virtual Screening: Employ deep learning frameworks for large-scale virtual screening of chemical libraries to identify other potentially unapproved analogues with similar structures or predicted activities. researchgate.netoup.com

ADMET Prediction: Apply in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound, providing a preliminary assessment of its likely behavior in the body. researchgate.net

Elucidation of Comprehensive Metabolic Profiles and Novel Metabolites

A complete understanding of a compound's effects requires a thorough characterization of its metabolic profile. For sildenafil, the primary metabolite is an N-desmethyl derivative, which retains some pharmacological activity. fda.gov For this compound, this information is entirely absent.

Research Gaps:

There is a complete lack of data on the metabolites of this compound formed in humans.

The potential for the formation of reactive metabolites, which could lead to toxicity, has not been explored.

The pharmacokinetic profiles of both the parent compound and its potential metabolites are unknown.

Future Directions:

Metabolite Identification Studies: Use high-resolution mass spectrometry to analyze samples from in vitro metabolism studies (e.g., liver microsomes) to identify and structurally characterize the metabolites of this compound. uoa.gr

Synthesis of Potential Metabolites: Once major metabolites are identified, they should be chemically synthesized. This would allow for their direct pharmacological and toxicological evaluation.

Pharmacokinetic Studies in Animal Models: If ethical and regulatory considerations permit, pharmacokinetic studies in animal models could provide crucial data on the absorption, distribution, metabolism, and excretion of this compound and its metabolites over time.

Table 2: Comparison of Known Properties of Sildenafil vs. Research Gaps for this compound

Property Sildenafil This compound
Primary Mechanism PDE5 Inhibition wikipedia.orgAssumed to be PDE5 Inhibition, but not confirmed experimentally.
In Vitro Potency (IC50) Well-characterized fda.govUnknown.
PDE Isoform Selectivity Known (e.g., ~10-fold selective for PDE5 over PDE6) fda.govUnknown.
Primary Metabolic Enzymes CYP3A4 (major), CYP2C9 (minor) fda.govUnknown.
Major Metabolites N-desmethyl sildenafil fda.govUnknown.

Q & A

Q. How can researchers distinguish Hydroxythio Acetildenafil structurally from related analogues like Acetildenafil?

  • Methodological Answer : this compound differs from Acetildenafil in its substituents, particularly the presence of a sulfur atom in one of its cyclic structures (vs. oxygen/nitrogen in analogues) . Key techniques for differentiation include:
  • NMR Spectroscopy : Compare chemical shifts in 1H^1H and 13C^13C spectra, focusing on substituents in the piperazine ring and sulfur-containing moieties .
  • Mass Spectrometry (ESI+) : Identify molecular ion peaks (e.g., [M+H]+^+ at m/z 446.5 for this compound vs. 466.59 for Acetildenafil) and fragmentation patterns .
  • Infrared Spectroscopy : Detect sulfur-related absorption bands (e.g., thioether or sulfonyl groups) in the 600–3600 cm1^{-1} range .

Q. What analytical techniques are essential for confirming the purity of this compound in research samples?

  • Methodological Answer :
  • High-Performance Liquid Chromatography (HPLC) : Use C-18 columns with methanol/acidic buffer mobile phases (e.g., 65:35 methanol:0.01 M ammonium acetate) to achieve >95% purity .
  • UV-Vis Spectroscopy : Verify characteristic absorption maxima (e.g., 233 nm and 276 nm) to confirm structural integrity .
  • Elemental Analysis : Validate empirical formulas (e.g., C25_{25}H34_{34}N6_6O3_3S) through CHNS analysis .

Q. What key physicochemical properties of this compound influence experimental design?

  • Methodological Answer :
  • pKa (-6.8) : Impacts solubility in aqueous buffers; use DMSO or methanol for stock solutions .
  • Molecular Weight (446.5 g/mol) : Affects molarity calculations for dose-response studies .
  • Stability : Store at 20–80°C for long-term use; avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How should researchers address discrepancies in reported pharmacological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Control variables like pH, temperature, and solvent composition (DMSO vs. methanol) to minimize batch-to-batch variability .
  • Structural Validation : Confirm compound identity via 2D NMR (e.g., HMBC, HSQC) to rule out impurities or isomerization .
  • Comparative Studies : Benchmark activity against structurally validated analogues (e.g., Acetildenafil) to isolate substituent-specific effects .

Q. What synthesis strategies optimize this compound yield while minimizing by-products?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with ethyl acetate/methanol/ammonium hydroxide (100:15:1.5) for purification .
  • Solvent Selection : Employ polar aprotic solvents (e.g., DMF) to enhance reaction homogeneity and reduce side reactions .
  • Reaction Monitoring : Track intermediates via TLC and adjust reaction times to prevent over-oxidation of sulfur-containing groups .

Q. How can researchers design robust pharmacological studies for this compound given its unknown toxicity profile?

  • Methodological Answer :
  • In Silico Screening : Use pharmacophore models to predict binding affinity and off-target interactions (e.g., XIAP protein inhibition) .
  • Toxicogenomics : Employ transcriptomic assays (e.g., RNA-seq) to identify gene expression changes linked to hepatotoxicity or cardiotoxicity .
  • Metabolite Profiling : Use LC-MS/MS to characterize phase I/II metabolites and assess bioactivation risks .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data for this compound in different solvents?

  • Methodological Answer :
  • pH-Dependent Studies : Measure solubility across pH 3–10 to account for ionization effects (pKa = -6.8) .
  • Co-Solvency Approaches : Test binary solvent systems (e.g., PEG-400/water) to improve dissolution in physiological buffers .
  • Dynamic Light Scattering (DLS) : Assess aggregation propensity, which may artificially reduce measured solubility .

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